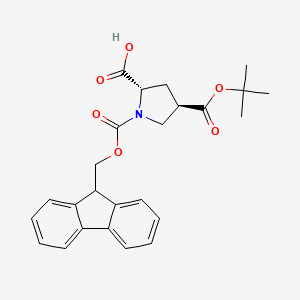

(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

Description

This compound is a pyrrolidine derivative featuring dual protective groups: a fluorenylmethyloxycarbonyl (Fmoc) group at the 1-position and a tert-butoxycarbonyl (Boc) group at the 4-position. Its stereochemistry (2S,4R) is critical for applications in peptide synthesis, where it serves as a conformationally constrained building block. The Fmoc group is acid-labile, enabling selective deprotection under basic conditions, while the Boc group is stable to bases but cleaved under acidic conditions, allowing orthogonal protection strategies . The compound’s molecular weight is 409.47 g/mol, with a formula of C24H27NO5 . Its primary use lies in solid-phase peptide synthesis (SPPS), where it modulates secondary structure and prevents aggregation during chain elongation .

Properties

Molecular Formula |

C25H27NO6 |

|---|---|

Molecular Weight |

437.5 g/mol |

IUPAC Name |

(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C25H27NO6/c1-25(2,3)32-23(29)15-12-21(22(27)28)26(13-15)24(30)31-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20-21H,12-14H2,1-3H3,(H,27,28)/t15-,21+/m1/s1 |

InChI Key |

AJWSEZYXCUTYIF-VFNWGFHPSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H]1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolidine ring, introduction of the fluorenylmethoxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) protective groups, and final purification.

Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound under acidic or basic conditions.

Introduction of Protective Groups: The Fmoc group is introduced using fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The Boc group is introduced using tert-butoxycarbonyl anhydride or tert-butoxycarbonyl chloride under similar conditions.

Purification: The final compound is purified using techniques such as column chromatography or recrystallization to obtain a high-purity product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can modify the functional groups present in the compound.

Substitution: Nucleophilic substitution reactions can be performed to replace specific groups within the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound’s protective groups facilitate its incorporation into larger molecules, where it can modulate biological activity by binding to enzymes or receptors. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Key Comparative Insights:

Protection Strategies: The target compound’s dual Fmoc/Boc protection allows orthogonal deprotection, critical for stepwise SPPS. In contrast, analogs like (2S,4R)-1-Boc-4-(tert-butyldimethylsilyloxypropyl) use silyl ethers for hydroxyl protection, requiring fluoride-based cleavage (e.g., TBAF) . Boc-amino derivatives (e.g., 2S,4S isomer in ) replace the oxygen-linked Boc with an amino-linked variant, altering hydrogen-bonding capacity and solubility .

Stereochemical Impact :

- The (2R,4R) isomer () exhibits reversed chirality, which can generate mirror-image peptides for protease resistance or chiral recognition studies .

Functional Group Diversity :

- Alkenyloxy substituents () enable RCM to form macrocyclic peptides, a feature absent in the Boc-protected target compound .

- Fluorinated or aromatic groups () enhance hydrophobicity or metabolic stability, making them suitable for therapeutic peptide design .

Physicochemical Properties :

- The Boc group in the target compound improves solubility in organic solvents (e.g., DCM, DMF) compared to bulky groups like Mtt (diphenyl-p-tolylmethyl) in pseudo-proline derivatives () .

- NMR studies () suggest that substituents at the 4-position significantly affect chemical shifts in regions A (positions 39–44) and B (positions 29–36), indicating conformational modulation .

Biological Activity

The compound (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is a derivative of pyrrolidine that has gained attention due to its potential biological activities, particularly in neuropharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, mechanisms of action, and therapeutic implications.

- Molecular Formula : C₁₈H₂₃NO₇

- CAS Number : 221352-74-5

- Molecular Weight : 357.38 g/mol

Research indicates that this compound exhibits significant interactions with the N-methyl-D-aspartate (NMDA) receptors , which are crucial for synaptic plasticity and memory function. The NMDA receptor antagonism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease. The compound's structure suggests it may selectively inhibit butyrylcholinesterase (BChE), an enzyme implicated in cholinergic signaling pathways.

1. Neuropharmacological Effects

A study published in PubMed Central demonstrated that derivatives similar to this compound exhibited notable cholinesterase inhibition and NMDA receptor antagonism. These properties are essential for developing treatments for Alzheimer's disease, where cholinergic dysfunction is a hallmark . The selective inhibition of BChE over acetylcholinesterase (AChE) may reduce side effects associated with broad-spectrum cholinesterase inhibitors.

2. Cytotoxicity Profile

In vitro studies assessed the cytotoxicity of this compound using the CHO-K1 cell line, revealing a low cytotoxicity profile. This indicates a favorable safety margin for potential therapeutic applications .

3. Binding Affinity Studies

Computational docking studies have predicted favorable binding modes for this compound with NMDA receptors and BChE, suggesting a strong interaction that could lead to effective inhibition . Such studies are crucial for understanding the pharmacodynamics and optimizing the structure for enhanced efficacy.

Data Tables

| Biological Activity | Effect | Reference |

|---|---|---|

| NMDA Receptor Antagonism | Inhibition | |

| Butyrylcholinesterase Inhibition | Selective inhibition | |

| Cytotoxicity | Low cytotoxicity |

Case Study 1: Alzheimer's Disease Model

In a recent study, compounds structurally related to this compound were tested in an Alzheimer's disease mouse model. The results indicated improved cognitive function and reduced amyloid plaque formation, attributed to the compound's dual action on cholinergic pathways and NMDA receptor modulation .

Case Study 2: In Vitro Enzyme Kinetics

Another investigation focused on enzyme kinetics revealed that this compound displayed competitive inhibition against BChE, with a calculated IC50 value indicating effective binding at low concentrations. This finding supports its potential use in treating conditions associated with cholinergic deficits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.